Cas no 1396007-85-4 (methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate)
methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate
- Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxylate
- 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-cyclopropanecarboxylic acid methyl ester
- 4-[(1-Methoxycarbonyl)cyclopropyl]phenylboronic acid pinacol ester
- methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate
- Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-
- XQQDYMOXTLWTIM-UHFFFAOYSA-N
- AKOS027427440
- Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate
- SB18058
- DA-33382
- SCHEMBL14709101
- 1396007-85-4
- CS-M3622
- EN300-264520
- Z2044783370
- methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropancarboxylate
- C17H23BO4
- WFC00785
- 4-[1-(Methoxycarbonyl)cyclopropyl]phenylboronic Acid Pinacol Ester
- methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl)-cyclopropanecarboxylate
- 4-(1-Methoxycarbonylcyclopropan-1-yl)benzene-1-boronic Acid Pinacol Ester
- SY269085
- methyl 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate
- DB-243656
- 1259022-88-2
- CS-13198
- METHYL1-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)CYCLOPROPANECARBOXYLATE
- AB75489
- 4-[[1-(METHOXYCARBONYL)CYCLOPROPYL]PHENYL]BORONIC ACID PINACOL ESTER
- MFCD18383383
-
- MDL: MFCD18383383
- Inchi: 1S/C17H23BO4/c1-15(2)16(3,4)22-18(21-15)13-8-6-12(7-9-13)17(10-11-17)14(19)20-5/h6-9H,10-11H2,1-5H3
- InChI Key: XQQDYMOXTLWTIM-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC(=CC=2)C2(C(=O)OC)CC2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 302.1689394g/mol
- Monoisotopic Mass: 302.1689394g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 432
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.8
methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019125671-1g |
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate |
1396007-85-4 | 95% | 1g |
456.52 USD | 2021-06-16 | |
| Alichem | A019125671-5g |
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate |
1396007-85-4 | 95% | 5g |
1,438.42 USD | 2021-06-16 | |
| Chemenu | CM208827-1g |
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate |
1396007-85-4 | 95+% | 1g |
$177 | 2021-08-04 | |
| ChemScence | CS-M3622-100mg |
Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxylate |
1396007-85-4 | ≥98.0% | 100mg |
$50.0 | 2022-04-27 | |
| ChemScence | CS-M3622-250mg |
Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxylate |
1396007-85-4 | ≥98.0% | 250mg |
$74.0 | 2022-04-27 | |
| ChemScence | CS-M3622-1g |
Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxylate |
1396007-85-4 | ≥98.0% | 1g |
$183.0 | 2022-04-27 | |
| ChemScence | CS-M3622-5g |
Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxylate |
1396007-85-4 | ≥98.0% | 5g |
$732.0 | 2022-04-27 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01085211-100mg |
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate |
1396007-85-4 | 97% | 100mg |
¥319.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01085211-250mg |
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate |
1396007-85-4 | 97% | 250mg |
¥478.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01085211-1g |
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate |
1396007-85-4 | 97% | 1g |
¥1195.0 | 2022-03-01 |
methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate Suppliers
methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate
Methyl 1-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl]Cyclopropane-1-Carboxylate: A Comprehensive Overview
The compound methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate, identified by the CAS number 1396007-85-4, is a highly specialized organic compound with significant applications in modern organic synthesis and materials science. This compound is notable for its unique structure, which combines a cyclopropane ring with a boron-containing dioxaborolane moiety and a methyl ester group. The presence of the dioxaborolane group makes this compound particularly interesting for its potential in cross-coupling reactions and other boron-mediated transformations.
Recent advancements in organoboron chemistry have highlighted the importance of compounds like methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate in constructing complex molecular architectures. The dioxaborolane group is known to facilitate Suzuki-Miyaura coupling reactions, enabling the formation of biaryl bonds under mild conditions. This property has been extensively explored in the synthesis of pharmaceutical agents and advanced materials.
The cyclopropane ring in this compound adds another layer of complexity and functionality. Cyclopropanes are known for their strained ring systems, which can impart unique reactivity and physical properties to the molecule. In this case, the cyclopropane serves as a versatile platform for further functionalization. Researchers have demonstrated that the strained ring can undergo various transformations, including ring-opening reactions and electrophilic additions, making it a valuable building block in organic synthesis.
One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of bioactive molecules. The combination of the boron-containing group and the cyclopropane ring allows for a wide range of chemical manipulations that can lead to compounds with potential therapeutic properties. For instance, recent studies have explored its role in constructing heterocyclic frameworks that are analogous to natural products with known pharmacological activities.
In addition to its synthetic applications, methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate has also been investigated for its potential in materials science. The compound's ability to participate in cross-coupling reactions makes it a candidate for synthesizing novel polymers and functional materials with tailored properties. For example, researchers have reported its use in constructing boron-containing polymers that exhibit enhanced thermal stability and electronic properties.
The synthesis of this compound typically involves multi-step processes that combine traditional organic chemistry techniques with modern catalytic methods. Key steps often include the preparation of the dioxaborolane moiety through hydroboration reactions or related methods followed by coupling with the cyclopropane-containing precursor. The use of transition metal catalysts has been instrumental in achieving high yields and selectivities in these transformations.
From an analytical standpoint,methyl 1-[4-(4,4,5,5-tetramethyl-1,,dioxaborolan--yphenlyl)cyclopropne--caroxlyte has been thoroughly characterized using advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry. These studies have provided detailed insights into its molecular structure and reactivity patterns.
In conclusion,methyl 1-[4-(4,,dioxborolan--yphenlyl)cyclopropne--caroxlyte represents a cutting-edge compound at the forefront of contemporary organic chemistry research.
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